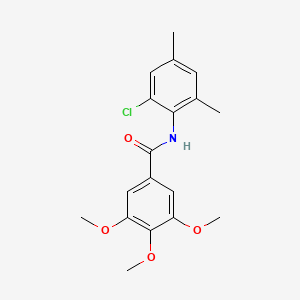
N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide often involves multiple steps, including acylation reactions and the use of catalysts to facilitate the process. For example, compounds with benzamide functionality, like the closely related N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been synthesized using organoiridium catalysts and studied for their labeling patterns and stereochemical configurations (Hong et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like X-ray diffraction, NMR, and DFT calculations. These analyses help in understanding the conformation, bond lengths, angles, and the overall geometry of the molecule. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds with benzamide functionality can undergo various chemical reactions, including tritium labeling, electron addition, and cyclization, leading to the formation of different species with unique properties. The reductive chemistry of similar compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been studied, revealing the electron-affinic sites and the formation of cytotoxic derivatives upon reduction (Palmer et al., 1995).
Physical Properties Analysis
The physical properties, including crystallinity, solubility, and thermal stability, are critical for understanding the behavior of these compounds under different conditions. Studies on related compounds, such as aromatic poly(amide-imide)s derived from N-[3,5-bis(3,4-dicarboxybenzamido)phenyl]phthalimide dianhydride, have shown their amorphous nature, solubility in organic solvents, and high thermal stability, with decomposition temperatures above 500°C (Behniafar & Haghighat, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, interaction with other molecules, and potential for forming complexes with metals, are essential for applications in catalysis and material science. For instance, N,N'-diamidocarbene compounds have shown interesting reactivity profiles, including C-H insertion, reversible carbonylation, and coordination with transition metals, indicating their potential in various chemical transformations (Hudnall & Bielawski, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-10-6-11(2)16(13(19)7-10)20-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPLVOAMHCFWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637686.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5637694.png)

![2-propyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5637710.png)
![1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide](/img/structure/B5637713.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)
![(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5637736.png)


![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)
![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)

![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(phenylthio)acetyl]pyrrolidin-3-amine](/img/structure/B5637778.png)
![8-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5637781.png)